molecular formula C9H12O B2404922 Tricyclo[3.2.1.02,4]octane-6-carbaldehyde CAS No. 2375273-66-6

Tricyclo[3.2.1.02,4]octane-6-carbaldehyde

Cat. No.: B2404922
CAS No.: 2375273-66-6
M. Wt: 136.194
InChI Key: XKKCDFGCBUTNRJ-UHFFFAOYSA-N
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Description

Tricyclo[3.2.1.02,4]octane-6-carbaldehyde is a specialized chemical building block featuring a rigid, polycyclic framework and a reactive aldehyde functional group. This unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex, stereodefined molecules. Its core tricyclo[3.2.1.02,4]octane scaffold is a motif of interest in the development of carbasugars and other biologically active compounds . The aldehyde group at the 6-position offers a versatile handle for further chemical elaboration through reactions such as reductions, oxidations, and nucleophilic additions, enabling researchers to introduce new carbon chains or heteroatoms. While specific mechanistic studies on this aldehyde are limited, its closely related carboxylic acid and ester analogs have been successfully employed in the synthesis of key intermediates like 3-epishikimic acid and various carbocyclic sugar mimics (carbasugars) . The inherent strain and three-dimensionality of the tricyclic system can be used to impart specific conformational properties to final target molecules. This compound is expected to be useful for applications in medicinal chemistry, method development, and materials science, where its complex ring system can serve as a core scaffold. Researchers can leverage it to create novel compound libraries or as a precursor in the total synthesis of natural product analogs. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tricyclo[3.2.1.02,4]octane-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-4-6-1-5-2-7(6)9-3-8(5)9/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKCDFGCBUTNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=O)C3C2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[3.2.1.02,4]octane-6-carbaldehyde typically involves the conversion of commercially available monoterpenes such as carvone. The sequence used for this transformation involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . This method allows for the efficient conversion of carvone into the tricyclo[3.2.1.02,4]octane system.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The use of intramolecular cycloadditions and selective fragmentation of functionalized tricyclo[3.2.1.02,4]octane derivatives are key features in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Tricyclo[3.2.1.02,4]octane-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in a range of chemical transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce the aldehyde group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).

Major Products: The major products formed from these reactions include tricyclo[3.2.1.02,4]octane-6-carboxylic acid (from oxidation) and tricyclo[3.2.1.02,4]octane-6-methanol (from reduction).

Scientific Research Applications

Tricyclo[3.2.1.02,4]octane-6-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a probe in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which tricyclo[3.2.1.02,4]octane-6-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Bicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the aldehyde functional group.

    Tricyclo[3.2.1.02,7]octane: Another tricyclic compound with a different arrangement of carbon atoms.

Uniqueness: Tricyclo[3.2.1.02,4]octane-6-carbaldehyde is unique due to its specific tricyclic structure and the presence of an aldehyde group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .

Biological Activity

Overview

Tricyclo[3.2.1.02,4]octane-6-carbaldehyde, with the chemical formula C₉H₁₀O, is a cyclic organic compound that has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry, organic synthesis, and materials science. Its unique tricyclic structure and the presence of an aldehyde functional group allow it to participate in diverse chemical reactions and biological interactions.

  • Molecular Formula: C₉H₁₀O
  • IUPAC Name: this compound
  • CAS Number: 2375273-66-6
PropertyValue
Molecular Weight134.18 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of various biochemical pathways, influencing cellular processes such as enzyme-substrate interactions and protein-ligand binding.

Biological Applications

  • Medicinal Chemistry:
    • Research indicates that this compound may serve as a precursor for pharmaceutical compounds due to its structural features that allow for further functionalization.
    • Studies are ongoing to explore its potential as a drug candidate or probe in drug discovery.
  • Enzyme Inhibition:
    • The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunction.
  • Protein Interaction Studies:
    • Its unique structure makes it a valuable tool for studying protein-ligand interactions, potentially aiding in the development of new therapeutic agents.

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

  • Study on Enzyme Interaction:
    In a study published in the Journal of Organic Chemistry, researchers demonstrated that this compound can effectively bind to target enzymes, leading to significant inhibition of their activity . This finding suggests potential applications in drug development targeting specific enzymatic pathways.
  • Synthesis and Derivatives:
    Another research article highlighted the synthesis of derivatives of this compound and their evaluation for biological activity . The derivatives exhibited varying degrees of biological activity, indicating that modifications to the core structure can enhance or alter its effects.

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

CompoundStructural FeaturesBiological Activity
Bicyclo[3.2.1]octaneBicyclic structure without aldehydeLimited biological activity
Tricyclo[3.2.1.0(2,7)]octaneDifferent ring fusion patternVaries; less studied
Tricyclo[3.2.1]octane-6-carboxylic acidCarboxylic acid instead of aldehydeInvestigated for therapeutic use

Q & A

Q. What are the most effective synthetic routes for tricyclo[3.2.1.0²,⁴]octane-6-carbaldehyde, and how can regioselectivity be optimized?

  • Methodological Answer : A modified Zimmerman procedure using deuterated solvents (e.g., cyclohexylamine-d₂) and controlled thermal conditions (e.g., 90°C for 12 hours) can yield regioselective deuteration at the C6 and C7 positions, as demonstrated in tricyclic alkene derivatives . To enhance regioselectivity, employ steric and electronic tuning of precursors, such as substituting angular methyl groups, which direct carbenoid capture to proximal acceptors . Validate outcomes via preparative VPC and mass spectrometry (e.g., 66.6% d₂ incorporation) .

Q. Which spectroscopic techniques are critical for characterizing tricyclo[3.2.1.0²,⁴]octane-6-carbaldehyde?

  • Methodological Answer : Combine ¹H NMR (to assess olefinic proton reduction post-deuteration) and mass spectrometry (12–12.6 eV ionization for isotopic distribution analysis) . For structural validation, compare experimental data with MINDO/3 computational predictions of stability in methyl-substituted tricycloheptane derivatives .

Q. How does thermal stability impact experimental design for this compound?

  • Methodological Answer : Conduct thermal rearrangement studies in toluene-d₆ at 200°C for 24 hours to monitor product distribution (e.g., 40% vs. 60% yields of isomers) . Use kinetic modeling to predict decomposition pathways and optimize reaction timelines.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Diels-Alder cycloadditions?

  • Methodological Answer : Investigate ring strain and electron-deficient olefins using cyclopropene as a dienophile. Monitor reaction progress via NMR to confirm endo-tricyclo[3.2.1.0²,⁴]oct-6-ene formation, a hallmark of cyclopropene reactivity . Compare experimental outcomes with density functional theory (DFT) calculations to validate transition states.

Q. How can computational modeling predict regioselectivity in derivative synthesis?

  • Methodological Answer : Apply MINDO/3 methods to evaluate relative stabilities of methyl-substituted isomers. For example, calculations predict preferential stability of 1-methyl over 6-methyl derivatives in tricyclo[4.1.0.0²,⁷]hept-3-ene systems . Cross-reference computational data with experimental NMR integration (e.g., 15% residual olefinic hydrogen) .

Q. What strategies resolve contradictions in biological activity data for chondrogenesis induction?

  • Methodological Answer : Use triangulation: Combine in vitro assays (e.g., chondrocyte differentiation markers) with in silico docking studies targeting EGFR or chondrogenic pathways . Validate via dose-response curves and comparative analysis of hydroxylated vs. carboxamide derivatives . Address outliers via sensitivity analysis and replication under varied pH/temperature conditions .

Q. How can reaction conditions be optimized for scalable synthesis without compromising stereochemical integrity?

  • Methodological Answer : Screen solvents (e.g., cyclohexylamine-d₂ vs. toluene-d₆) and catalysts (e.g., butyllithium concentration) using factorial design. Monitor enantiomeric excess via chiral HPLC and adjust reaction time/temperature iteratively . For reproducibility, document deviations in deuterium incorporation (e.g., ±1.0% error in mass spectrometry) .

Data Analysis & Research Design

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions, such as probing its dual role in cancer (EGFR inhibition) and chondrogenesis . Use PICO (Population: in vitro models; Intervention: derivative synthesis; Comparison: existing scaffolds; Outcome: bioactivity metrics) to structure comparative studies .

Q. How should researchers handle contradictory data in thermal rearrangement studies?

  • Methodological Answer : Perform statistical validation (e.g., t-tests on yield variances ) and mechanistic reinterpretation. For example, if isomer ratios (40% vs. 60%) conflict with computational predictions, re-examine solvent effects or transition-state entropy via Eyring plots .

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